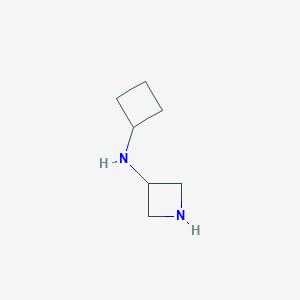

N-cyclobutylazetidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

N-cyclobutylazetidin-3-amine |

InChI |

InChI=1S/C7H14N2/c1-2-6(3-1)9-7-4-8-5-7/h6-9H,1-5H2 |

InChI Key |

SJWBEUKKMVXPSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2CNC2 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of N Cyclobutylazetidin 3 Amine

Chemical Reactions of the Azetidine (B1206935) Ring Nitrogen

The nitrogen atom within the strained four-membered azetidine ring is a nucleophilic center that can participate in various reactions.

The secondary amine of the azetidine ring can undergo N-alkylation with alkyl halides, a common method for introducing alkyl groups onto a nitrogen atom. wikipedia.org This reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org Similarly, N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, readily forms amides. researchgate.netyoutube.com These reactions are fundamental for modifying the core structure and are widely used in the synthesis of more complex molecules. researchgate.net The acylation of amines is a crucial reaction in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals. youtube.comnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| N-cyclobutylazetidin-3-amine | Alkyl Halide | N-Alkyl-N-cyclobutylazetidin-3-amine |

| This compound | Acyl Chloride | N-Acyl-N-cyclobutylazetidin-3-amine |

| This compound | Anhydride | N-Acyl-N-cyclobutylazetidin-3-amine |

The azetidine nitrogen can react with carboxylic acids and their derivatives to form amides. This transformation is often facilitated by coupling agents that activate the carboxylic acid. The formation of urethanes occurs through the reaction of the azetidine nitrogen with isocyanates or chloroformates. mdpi.commdpi.com Amine catalysts are often employed to promote urethane formation by activating the isocyanate group. mdpi.commdpi.com

Reactivity of the Primary Amine Moiety

The primary amine group attached to the azetidine ring is also a potent nucleophile and a key site for chemical modifications.

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of imines is a reversible process, and the rate of reaction is often optimal at a weakly acidic pH of around 4 to 5. libretexts.orglibretexts.org

The primary amine is a common site for various coupling reactions, which are essential for building more complex molecular architectures. Derivatization of the primary amine can be achieved through reactions with a wide array of electrophiles. For instance, coupling with activated carboxylic acids using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) is a standard method for amide bond formation. thermofisher.com

Table 2: Examples of Coupling and Derivatization Reactions

| Reactant 1 | Reactant 2 | Coupling/Derivatization Agent | Product Type |

| This compound | Carboxylic Acid | EDAC | N-(N-cyclobutylazetidin-3-yl)amide |

| This compound | Acyl Chloride | - | N-(N-cyclobutylazetidin-3-yl)amide |

| This compound | Sulfonyl Chloride | - | N-(N-cyclobutylazetidin-3-yl)sulfonamide |

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and is a key transformation for the primary amine of this compound. wikipedia.orglibretexts.org This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate through the condensation of the amine with an aldehyde or ketone. wikipedia.orgyoutube.com This intermediate is then reduced in situ by a reducing agent to yield a more substituted amine. wikipedia.orglibretexts.org

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the starting carbonyl compound. harvard.edumasterorganicchemistry.com This selectivity prevents the competing reduction of the aldehyde or ketone. harvard.edumasterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. youtube.com

Table 3: Reagents in Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Product |

| This compound | Aldehyde (R-CHO) | Sodium cyanoborohydride | N-alkyl-N-cyclobutylazetidin-3-amine |

| This compound | Ketone (R-CO-R') | Sodium triacetoxyborohydride | N-alkyl-N-cyclobutylazetidin-3-amine |

Transformations Involving the Cyclobutyl Ring

The cyclobutyl group attached to the azetidine nitrogen primarily influences the steric and electronic properties of the nitrogen atom. As a tertiary amine, the nitrogen atom is nucleophilic and basic. Transformations involving the cyclobutyl ring itself, independent of the azetidine core, are less common but can be predicted based on the chemistry of cyclic amines.

One potential transformation is the oxidation of the C-H bond at the position alpha to the nitrogen atom. Cytochrome P450-mediated bioactivation of cyclic tertiary amines can lead to the formation of reactive iminium intermediates. nih.gov For this compound, this would involve oxidation at the methine position of the cyclobutyl ring, leading to an iminium ion. This reactive species can then be trapped by nucleophiles or undergo further rearrangement or degradation pathways. Such metabolic pathways are a key consideration in medicinal chemistry for drugs containing cyclic tertiary amine structures. nih.gov

Direct functionalization of the cyclobutyl ring's C-H bonds through synthetic methods is challenging but represents an active area of research in organic chemistry. Such reactions would likely require transition-metal catalysis to achieve selective activation of specific C-H bonds, a strategy not yet specifically reported for this molecule.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, making it susceptible to reactions that relieve this strain. nih.gov Consequently, ring-opening and ring-expansion reactions are prominent features of azetidine chemistry.

Ring-Opening Reactions: The cleavage of the C-N bonds in the azetidine ring is a common transformation, typically initiated by nucleophiles or electrophiles under appropriate conditions. Due to the inherent strain, the azetidine ring is more reactive than its less-strained five-membered (pyrrolidine) or six-membered (piperidine) counterparts. nih.govresearchgate.net

Nucleophilic ring-opening can be triggered by a variety of reagents. For instance, reaction with acyl halides or anhydrides can lead to the formation of γ-haloamides after the ring is opened. Similarly, treatment with strong acids can protonate the ring nitrogen, activating the ring towards nucleophilic attack and cleavage, resulting in substituted 1,3-diaminopropanes. The regioselectivity of the ring opening can be influenced by the substituents on the ring.

The table below summarizes potential ring-opening reactions based on the general reactivity of N-substituted azetidines.

| Reaction Type | Reagents & Conditions | Expected Product Class |

| Acid-catalyzed Nucleophilic Opening | HCl, H₂O | 3-(Cyclobutylamino)propane-1-amine derivatives |

| Acylation-induced Opening | Acetyl Chloride (AcCl) | N-(3-chloropropyl)-N-cyclobutylacetamide |

| Reductive Opening | H₂, Transition Metal Catalyst (e.g., Pd/C) | Substituted propanes (depends on conditions) |

Ring-Expansion Reactions: Ring-expansion reactions provide a powerful method for transforming the strained four-membered azetidine ring into more stable five-membered rings, such as pyrrolidines. rsc.org These transformations often proceed through the formation of an intermediate that facilitates the insertion of a carbon atom into the ring skeleton.

One established method involves the reaction of azetidines with diazo compounds in the presence of a catalyst, such as rhodium(II) acetate. This generates a carbene that can react with the azetidine. Another pathway involves the thermal or photochemical rearrangement of suitably functionalized azetidines. For example, iodocyclisation of homoallylamines can produce 2-(iodomethyl)azetidine derivatives, which can then isomerize at elevated temperatures to form 3-iodopyrrolidines, demonstrating a ring-expansion pathway via an aziridinium intermediate. rsc.org

The table below outlines general strategies for azetidine ring expansion applicable to this compound.

| Reaction Type | Reagents & Conditions | Expected Product Class |

| Carbene Insertion | Ethyl diazoacetate, Rh₂(OAc)₄ | Substituted pyrrolidine-3-carboxylates |

| Isomerization of Functionalized Azetidines | Heat or light on a precursor (e.g., 2-iodomethylazetidine) | Substituted pyrrolidines |

| Tiffeneau-Demjanov type rearrangement | Reaction of a 3-aminoazetidine derivative with NaNO₂/HCl | Potential formation of a cyclobutanol fused system or ring-expanded ketone |

These predicted reactivities provide a framework for understanding the potential chemical transformations of this compound, guiding future synthetic and metabolic investigations.

Design and Synthesis of N Cyclobutylazetidin 3 Amine Analogs and Derivatives

Strategic Derivatization of the Azetidine (B1206935) Core

The derivatization of the azetidine core of N-cyclobutylazetidin-3-amine and related compounds is a fundamental approach to generating structural diversity. The inherent ring strain of the four-membered azetidine ring presents both challenges and opportunities for chemical modification. medwinpublishers.comresearchgate.net Synthetic strategies often focus on building the ring with pre-installed functional groups or modifying the intact ring through various chemical transformations.

Common strategies for the synthesis and derivatization of the azetidine ring include:

Intramolecular Cyclization: This is a classical and widely used method involving the cyclization of a linear precursor, typically through a 4-exo-tet substitution reaction. researchgate.net For instance, the reaction of homoallylic amines with iodine can lead to the formation of 2-(iodomethyl)azetidine derivatives with cis-diastereoselectivity. medwinpublishers.com

[2+2] Cycloaddition Reactions: Photochemical methods, such as the aza Paternò-Büchi reaction, allow for the direct formation of functionalized azetidines from imines and alkenes. researchgate.netrsc.org Visible-light-mediated intermolecular [2+2] photocycloadditions of 2-isoxazoline-3-carboxylates with alkenes have also been reported to produce azetidines. rsc.org

Ring Expansion Reactions: Ring expansion of smaller rings, such as aziridines, can be a viable route to substituted azetidines. nih.gov For example, N-tosylaziridines can undergo ring expansion with bromonitromethane to form 2-nitroazetidines with high regio- and diastereoselectivity. medwinpublishers.com

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of functionalized azetidines, involving a reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org

These methods provide access to a wide array of substituted azetidine cores that can then be further elaborated to generate analogs of this compound. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Synthetic Strategies for Azetidine Core Derivatization

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the azetidine ring from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon. | A versatile and common method. Stereoselectivity can often be controlled. | medwinpublishers.comresearchgate.net |

| [2+2] Cycloaddition | Direct formation of the four-membered ring from two two-atom components (e.g., an imine and an alkene). | Efficient for constructing the core in a single step. Often requires photochemical conditions. | researchgate.netrsc.org |

| Ring Expansion | Conversion of a three-membered ring (aziridine) into a four-membered ring (azetidine). | Provides access to specific substitution patterns. Can be highly regio- and diastereoselective. | medwinpublishers.comnih.gov |

| C-H Amination | Palladium-catalyzed intramolecular reaction to form a C-N bond and close the azetidine ring. | Allows for the use of unactivated C-H bonds, offering novel disconnection approaches. | rsc.org |

Modulation of Substituents on the Azetidine Nitrogen and Carbon Atoms

Systematic modification of the substituents on both the nitrogen and carbon atoms of the azetidine ring is a cornerstone of structure-activity relationship (SAR) studies. nih.govnih.govacademie-sciences.frmdpi.com These modifications can significantly impact the molecule's interaction with its biological target, as well as its physicochemical properties.

Substituents on the Azetidine Nitrogen:

The substituent on the azetidine nitrogen, which is a cyclobutyl group in the parent compound, plays a crucial role in defining the molecule's properties. Strategies for modulating this substituent often involve the synthesis of an NH-azetidine intermediate, which can then be functionalized through various N-alkylation or N-acylation reactions. For example, N-Boc protected azetidines can be deprotected and subsequently reacted with a range of electrophiles to introduce diverse functionalities. medwinpublishers.com The synthesis of N-aryl-2-cyanoazetidines has been achieved through a sequence involving copper-catalyzed N-arylation. organic-chemistry.org

Substituents on the Azetidine Carbon Atoms:

Modification of the carbon atoms of the azetidine ring allows for the introduction of a wide range of functional groups that can probe the binding pocket of a target protein and influence properties such as solubility and metabolic stability. The synthesis of 2,3-disubstituted azetidines, which bear two stereogenic centers, is a significant synthetic challenge but offers access to a rich chemical space. acs.org Enantioselective methods, such as copper-catalyzed boryl allylation of azetines, have been developed to access chiral 2,3-disubstituted azetidines. acs.org Furthermore, 3-arylazetidines can be synthesized via Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine. organic-chemistry.org

The development of modular synthetic routes is highly sought after to enable the rapid generation of libraries of analogs with diverse substitution patterns. chemrxiv.org

Table 2: Examples of Modulated Substituents on the Azetidine Ring

| Position of Substitution | Type of Substituent | Synthetic Approach | Potential Impact | Reference |

|---|---|---|---|---|

| Nitrogen (N1) | Aryl, Alkyl, Acyl | N-arylation, N-alkylation, or N-acylation of an NH-azetidine precursor. | Modulation of basicity, lipophilicity, and potential for new interactions with the biological target. | medwinpublishers.comorganic-chemistry.org |

| Carbon (C2) | Alkyl, Aryl | Asymmetric synthesis from chiral precursors or through stereoselective reactions. | Introduction of stereocenters, influencing binding affinity and selectivity. | nih.govresearchgate.net |

| Carbon (C3) | Amino, Aryl, Carboxylic Acid | Nucleophilic substitution, cross-coupling reactions, or functional group manipulation. | Alteration of polarity, hydrogen bonding capacity, and overall molecular shape. | organic-chemistry.orgchemrxiv.org |

| Carbon (C2, C3) | Various disubstitution patterns | Enantioselective difunctionalization of azetines. | Creation of multiple stereocenters, leading to highly complex and diverse structures. | acs.org |

Incorporation into Polycyclic and Spirocyclic Architectures

Incorporating the this compound scaffold into polycyclic and spirocyclic architectures is an advanced strategy to create conformationally constrained analogs. enamine.net These rigid structures can provide valuable insights into the bioactive conformation of the molecule and may lead to improved binding affinity and selectivity.

Polycyclic Architectures:

The fusion of the azetidine ring with other ring systems can be achieved through intramolecular cycloaddition reactions. For example, a visible light-enabled intramolecular aza Paternò-Büchi reaction can yield bicyclic azetidines with high diastereoselectivity. researchgate.net These reactions often proceed through the formation of a new ring fused to one of the C-C or C-N bonds of the azetidine core.

Spirocyclic Architectures:

Spirocyclic systems, where two rings share a single carbon atom, are of particular interest in drug discovery due to their three-dimensional nature. The synthesis of spirocyclic azetidines can be challenging but offers access to unique chemical space. researchgate.net A Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines. rsc.org More recently, an enzymatic platform using an iridium-containing cytochrome has been developed for the enantioselective synthesis of spirocyclic azetidines through the cyclopropanation of methylene-substituted azetidines. nih.gov

These complex architectures can significantly alter the spatial arrangement of the key functional groups of the this compound pharmacophore, potentially leading to novel biological activities.

Table 3: Strategies for Polycyclic and Spirocyclic Azetidine Synthesis

| Architecture | Synthetic Strategy | Key Features of the Strategy | Reference |

|---|---|---|---|

| Polycyclic (Bicyclic) | Intramolecular aza Paternò-Büchi reaction | Visible-light mediated, high diastereoselectivity. | researchgate.net |

| Spirocyclic | Ti(IV)-mediated Kulinkovich-type coupling | Broad substrate scope, provides access to densely functionalized spiro-azetidines. | rsc.org |

| Spirocyclic | Enzymatic cyclopropanation | Highly enantioselective, utilizes an iridium-containing cytochrome catalyst. | nih.gov |

Regioselective and Stereoselective Derivatization Methodologies

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules. For analogs of this compound, the precise placement of functional groups and the control of stereochemistry can have a profound impact on their therapeutic efficacy.

Regioselective Derivatization:

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of azetidine synthesis, regioselective methods are crucial for controlling the substitution pattern on the ring. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to afford azetidines. nih.gov Similarly, regioselective synthesis of N-benzyl-2,4-disubstituted azetidines has been reported through the activation of homoallylic amines with phenylselenium bromide. medwinpublishers.com

Stereoselective Derivatization:

Stereoselective synthesis aims to control the formation of stereoisomers. This is particularly important when creating chiral molecules, as different enantiomers or diastereomers can have vastly different biological activities. A variety of stereoselective methods have been developed for the synthesis of substituted azetidines:

Asymmetric Synthesis: This involves the use of chiral starting materials, reagents, or catalysts to produce an excess of one enantiomer. For example, the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners has been achieved using a zinc-mediated asymmetric addition to a camphor sultam derivative. nih.gov

Diastereoselective Synthesis: This focuses on controlling the formation of diastereomers. The synthesis of cis-1-benzyl-4-iodomethyl-2-(pyridin-3-yl)-azetidine is an example of a diastereoselective iodocyclization. medwinpublishers.com

Enantioselective Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other is a powerful tool. Copper-catalyzed asymmetric boryl allylation of azetines is a notable example, providing access to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org

These advanced synthetic methodologies are essential for the rational design and synthesis of novel this compound analogs with well-defined three-dimensional structures.

Table 4: Methodologies for Regio- and Stereoselective Azetidine Derivatization

| Methodology | Description | Example Application | Reference |

|---|---|---|---|

| Regioselective Aminolysis | La(OTf)₃-catalyzed intramolecular ring-opening of cis-3,4-epoxy amines. | Synthesis of specifically substituted azetidines. | nih.gov |

| Asymmetric Synthesis | Use of a chiral auxiliary (camphor sultam) to induce stereoselectivity. | Preparation of enantiopure L-azetidine-2-carboxylic acid analogs. | nih.gov |

| Diastereoselective Cyclization | Iodocyclization of homoallylic amines to form cis-disubstituted azetidines. | Control of relative stereochemistry in 2,4-disubstituted azetidines. | medwinpublishers.com |

| Enantioselective Catalysis | Copper-catalyzed asymmetric boryl allylation of azetines. | Synthesis of chiral 2,3-disubstituted azetidines with high enantiomeric excess. | acs.org |

Advanced Spectroscopic and Structural Elucidation Methodologies in N Cyclobutylazetidin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For N-cyclobutylazetidin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the molecule's complete structural and stereochemical profile.

The ¹H NMR spectrum of this compound provides initial information about the number and types of protons present. The azetidine (B1206935) ring protons typically appear as complex multiplets due to geminal and vicinal coupling in the strained, non-planar ring system. The protons on carbons C2 and C4 are diastereotopic and thus exhibit distinct chemical shifts. The proton at C3, being attached to the carbon bearing the amino group, is also clearly distinguishable. The cyclobutyl group presents a methine proton at the point of attachment to the azetidine nitrogen (C1'), which is deshielded, and several methylene (B1212753) protons that often show complex overlapping signals.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the azetidine ring (C2, C3, C4) and the cyclobutyl ring (C1', C2', C3') can be assigned based on their chemical shifts, which are influenced by the electronegativity of the adjacent nitrogen atom and the ring strain.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ This data is representative and based on typical values for similar structural motifs.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2, 4 (Azetidine CH₂) | ~3.65 / ~3.15 | m | ~55.0 |

| 3 (Azetidine CH) | ~3.40 | m | ~48.5 |

| NH₂ | ~1.70 | br s | - |

| 1' (Cyclobutyl CH) | ~2.85 | quintet | ~59.5 |

| 2', 3' (Cyclobutyl CH₂) | ~2.10 / ~1.80 | m | ~29.0 |

| 3' (Cyclobutyl CH₂) | ~1.65 | m | ~14.5 |

Two-dimensional (2D) NMR experiments are essential for establishing definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on C2 and C3, and C3 and C4 of the azetidine ring. It would also map out the coupling network within the cyclobutyl ring, connecting the C1' methine proton to the adjacent C2' methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. A key correlation for confirming the structure of this compound would be a cross-peak between the methine proton of the cyclobutyl group (H-1') and the C2/C4 carbons of the azetidine ring, which definitively establishes the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For instance, NOESY can help determine the relative orientation of substituents on the puckered azetidine and cyclobutyl rings.

The magnitude of the vicinal coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum is dependent on the dihedral angle between the coupled protons. In cyclic systems like azetidine, these coupling constants can provide valuable information about the ring's conformation and the relative stereochemistry of substituents. The analysis of cis and trans coupling constants across the C2-C3 and C3-C4 bonds can help to define the puckering of the four-membered ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and the unambiguous chemical formula of the compound. For this compound (C₇H₁₄N₂), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally observed value to confirm its molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂ |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 127.1230 |

| Observed Mass (Hypothetical) | 127.1232 |

| Difference (ppm) | 1.57 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information. The fragmentation of this compound would likely be initiated by ionization at one of the nitrogen atoms. miamioh.edulibretexts.org

Key fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Another common pathway is ring-opening followed by further fragmentation. For this compound, characteristic fragmentation could include:

Loss of the cyclobutyl group.

Alpha-cleavage within the cyclobutyl ring, leading to the loss of ethene (C₂H₄).

Ring-opening of the azetidine ring, followed by subsequent cleavage to produce characteristic fragments.

Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 127.1) This data is representative and based on known fragmentation patterns of cyclic amines.

| m/z (Hypothetical) | Possible Fragment Structure / Neutral Loss |

|---|---|

| 99.1 | [M+H - C₂H₄]⁺ (Loss of ethene from cyclobutyl ring) |

| 84.1 | [M+H - C₃H₅]⁺ (Loss of cyclopropyl (B3062369) radical) |

| 71.1 | [C₄H₉N]⁺ (Azetidin-3-amine fragment after loss of cyclobutene) |

| 56.1 | [C₄H₈]⁺ (Cyclobutyl cation) |

By combining the detailed connectivity and stereochemical information from various NMR techniques with the precise mass and fragmentation data from mass spectrometry, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic "fingerprint" based on the vibrations of its amine, azetidine, and cyclobutane (B1203170) moieties.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to specific bond vibrations. The N-H bond of the secondary amine gives rise to characteristic stretching and bending vibrations. orgchemboulder.comlibretexts.org A single, weak N-H stretching band is anticipated in the 3350-3310 cm⁻¹ region, a hallmark of secondary amines. orgchemboulder.com Additionally, a broad N-H wagging absorption, typical for primary and secondary amines, may be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations of the aliphatic amine and the azetidine ring are expected to produce weak to medium bands in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of the cyclobutyl and azetidine rings will be confirmed by C-H stretching vibrations for sp³-hybridized carbons, typically appearing between 2960 and 2800 cm⁻¹, and CH₂ bending (scissoring) vibrations near 1470 cm⁻¹. wpmucdn.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The C-C bond vibrations within the cyclobutane and azetidine rings are often more prominent in Raman spectra. While less commonly used for routine functional group identification than IR, Raman spectroscopy can be a valuable tool for detailed structural analysis of the carbon skeleton. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Notes |

|---|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3350 - 3310 | Weak to Medium | A single peak is characteristic of secondary amines. orgchemboulder.comlibretexts.org |

| Secondary Amine (N-H) | Wagging | 910 - 665 | Strong, Broad | Confirms the presence of a non-tertiary amine. orgchemboulder.com |

| Aliphatic C-N | Stretching | 1250 - 1020 | Weak to Medium | Associated with both the azetidine ring and the cyclobutyl-N bond. libretexts.org |

| Alkyl C-H | Stretching | 2960 - 2850 | Strong | Represents C-H bonds in both the azetidine and cyclobutane rings. wpmucdn.com |

| Alkyl CH₂ | Bending (Scissoring) | ~1470 | Medium | Characteristic of methylene groups in the rings. wpmucdn.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which is essential for understanding the molecule's conformation and stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a detailed structural model. nih.govresearchgate.net

The first and often most challenging step in X-ray crystallography is growing high-quality single crystals. researchgate.net For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, crystallization can be achieved through various methods, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. researchgate.net The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. researchgate.netmdpi.com The data collection involves rotating the crystal to capture diffraction spots from all possible lattice planes. Sophisticated software is then used to integrate the intensities of these reflections and solve the phase problem, ultimately leading to an electron density map of the unit cell. researchgate.net This map is interpreted to build a molecular model, which is then refined to best fit the experimental data, yielding precise atomic coordinates. rsc.org

The crystal structure of this compound would reveal critical details about its preferred conformation in the solid state. The four-membered azetidine ring is known to be strained and typically adopts a puckered, non-planar conformation to alleviate some of this strain. ed.ac.ukresearchgate.net The degree of puckering and the orientation of the substituents (the amine and the cyclobutyl group) are key conformational parameters. The analysis would determine the relative stereochemistry of the substituents on the azetidine ring. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a primary technique for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The application of ECD to a small chiral amine like this compound can be challenging due to the lack of strong chromophores near the chiral center. rsc.org To overcome this, several strategies can be employed. One common approach involves derivatization of the amine with a chromophoric reagent to introduce a strong UV-Vis absorbing group. The resulting derivative often exhibits a characteristic ECD spectrum, known as a Cotton effect, whose sign can be correlated to the absolute configuration of the original amine based on established empirical rules or by comparison with quantum chemical calculations. acs.orgacs.org

Alternatively, the chiral amine can be complexed with a chiral metal-based receptor. nih.govnih.gov The formation of diastereomeric host-guest complexes can induce a strong CD signal in the visible region, arising from metal-to-ligand charge-transfer bands. acs.orgnih.gov The sign and intensity of this induced CD signal are dependent on the chirality of the amine, allowing for the determination of its absolute configuration and even its enantiomeric excess by creating calibration curves with enantiomerically pure standards. nih.gov

Computational Chemistry and Theoretical Studies of N Cyclobutylazetidin 3 Amine

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes.

For N-cyclobutylazetidin-3-amine, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic its behavior in solution. The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. This can provide valuable information on the flexibility of the rings, the stability of different conformations, and the interactions with solvent molecules. MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, for instance, when interacting with a protein.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can be a powerful tool in the prediction and interpretation of spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and theoretical calculations can aid in the assignment of experimental spectra.

Using methods like Gauge-Including Atomic Orbital (GIAO) in conjunction with DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov The calculated chemical shifts for a proposed structure can be compared with the experimental spectrum to confirm the molecular structure. Discrepancies between the predicted and experimental values can often be resolved by considering different conformations or solvent effects.

Table 2: Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| ... | ... | ... |

Note: This table illustrates how computationally predicted NMR data would be compared with experimental results for structural verification.

Elucidation of Reaction Mechanisms via Computational Modeling

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational modeling can be used to map out the entire reaction pathway, identifying transition states and intermediates.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be employed to calculate the activation energies and reaction energies. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. This provides a molecular-level understanding of how the reaction proceeds.

In Silico Design and Prediction of Novel Azetidine (B1206935) Analogs

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel analogs with desired properties. By systematically modifying the structure of the parent molecule (e.g., by adding or changing substituents), it is possible to predict how these changes will affect its properties.

For example, if this compound is a scaffold for a drug discovery program, computational methods can be used to design analogs with improved binding affinity to a target protein or with better pharmacokinetic properties. This approach, often referred to as structure-based drug design, can significantly accelerate the discovery of new and more effective therapeutic agents.

N Cyclobutylazetidin 3 Amine As a Crucial Building Block in Advanced Organic Synthesis

Application in Multi-Step Total Synthesis of Complex Molecules

While specific examples of the total synthesis of complex natural products prominently featuring the N-cyclobutylazetidin-3-amine core are not extensively documented in publicly available literature, the utility of structurally related azetidine-containing building blocks is well-established. The strained four-membered ring of the azetidine (B1206935) moiety provides a unique conformational rigidity that can be advantageous in constructing complex, polycyclic systems. Synthetic chemists often leverage such building blocks to introduce specific spatial arrangements of functional groups, which is a critical aspect of total synthesis. The N-cyclobutyl group can further influence the steric and electronic properties of the molecule, potentially directing the stereochemical outcome of subsequent reactions. The incorporation of this amine allows for a variety of subsequent chemical transformations, making it a versatile intermediate in a multi-step synthetic sequence.

Integration into Diverse Heterocyclic Scaffolds

The primary amine functionality of this compound serves as a versatile handle for its integration into a wide array of heterocyclic scaffolds. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds, and the development of novel methods for their synthesis is a continuous area of research. nih.govmdpi.com this compound can participate in various classical and modern cyclization reactions to form more complex heterocyclic systems.

For instance, it can react with diketones or their equivalents to form substituted pyrroles or pyridines. Condensation with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimidine derivatives. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to append the this compound moiety to various aromatic and heteroaromatic systems, thereby creating a library of diverse structures. mdpi.com

Table 1: Potential Reactions for Integrating this compound into Heterocyclic Scaffolds

| Reaction Type | Reactant(s) | Resulting Heterocycle |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde | Dihydropyridine |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide | N-Aryl/Heteroaryl Azetidine |

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner to explore broad regions of chemical space. cam.ac.uknih.govnih.govcam.ac.uk The unique three-dimensional shape of this compound makes it an attractive building block for DOS libraries. Its distinct scaffold can serve as a starting point for divergent synthetic pathways, where a common intermediate is transformed into a variety of structurally different molecules.

In a typical DOS workflow, this compound could be functionalized at the amine position with a variety of building blocks using robust and high-throughput reaction conditions. Subsequent intramolecular reactions, such as cyclizations, could then be employed to generate a collection of compounds with diverse skeletal frameworks. The goal of DOS is to produce libraries of compounds that are not only diverse in their appendages but also in their core structures, and the rigid, non-planar nature of the this compound scaffold is well-suited for this purpose. cam.ac.uk

Role in Scaffold-Hopping and Bioisosteric Replacements (Emphasis on Synthetic Methodology)

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. nih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to generate novel intellectual property. Bioisosterism, a related concept, involves the substitution of a group with another that has similar physical or chemical properties, leading to a similar biological effect.

The this compound scaffold can be considered a bioisosteric replacement for other cyclic amine structures, such as piperidine or pyrrolidine (B122466), which are commonly found in bioactive molecules. The synthetic methodologies to achieve this scaffold hop would involve designing a synthetic route that allows for the facile replacement of the existing cyclic amine with the this compound core. This could be achieved through convergent synthetic strategies where the key amine building block is introduced late in the synthesis. The unique conformational constraints imposed by the azetidine ring can lead to a different presentation of key pharmacophoric groups, potentially resulting in improved interactions with a biological target. nih.gov

Future Research Directions and Emerging Avenues in N Cyclobutylazetidin 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-cyclobutylazetidin-3-amine and related structures is an area of ongoing research, with a significant push towards developing more efficient, atom-economical, and sustainable methods. Current synthetic pathways can be lengthy and may generate considerable waste. Future endeavors are expected to concentrate on pioneering catalytic and greener approaches to address these limitations.

Promising research avenues include the use of photoredox catalysis, which employs visible light to drive chemical reactions under mild conditions, potentially offering new pathways for constructing the azetidine (B1206935) ring. birmingham.ac.uk Similarly, transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, provide a direct method for forming the strained four-membered ring. nih.gov The development of continuous flow synthesis represents another sustainable approach, enabling safer handling of reactive intermediates and often improving reaction efficiency and scalability with the use of environmentally responsible solvents. acs.org Furthermore, the field of biocatalysis, using enzymes to perform chemical transformations, offers a powerful strategy for producing chiral azetidine derivatives with high selectivity and under green conditions. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Photoredox Catalysis | Utilizes visible light, mild reaction conditions, high selectivity. birmingham.ac.uk | Radical-mediated cyclizations, late-stage functionalization. |

| Transition Metal Catalysis | High efficiency, direct bond formation, good functional group tolerance. nih.gov | C-H activation, cross-coupling reactions. |

| Continuous Flow Synthesis | Enhanced safety and control, improved scalability, efficient mixing. acs.org | Handling of unstable intermediates, process intensification. |

| Biocatalysis | High enantioselectivity, environmentally benign (aqueous media, ambient temp.), reduced waste. researchgate.net | Asymmetric synthesis of chiral amines and derivatives. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The inherent ring strain of the azetidine core in this compound, estimated at approximately 25 kcal/mol, is the primary driver of its unique chemical reactivity. nih.govacs.org This strain makes the molecule more reactive than its five-membered pyrrolidine (B122466) counterparts yet generally more stable and easier to handle than three-membered aziridines. nih.govnih.gov While its utility in medicinal chemistry is recognized, a vast landscape of its synthetic potential remains uncharted.

Future investigations will likely focus on several key areas:

Strain-Release Reactions: A significant area of exploration involves controlled ring-opening reactions. These transformations, often facilitated by Lewis or Brønsted acids to activate the ring, can provide access to complex acyclic amine scaffolds that would be difficult to synthesize otherwise. rsc.orgresearchgate.net The regioselectivity of these reactions is highly dependent on the substituents on the azetidine ring, offering a pathway to diverse molecular architectures. rsc.orgacs.org

Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold within a larger, more complex molecule is a key objective. This could involve direct C-H functionalization of the ring or derivatization of the nitrogen atom, allowing for rapid diversification of drug candidates or other functional molecules. researchgate.netnih.gov

Ring Expansions: Controlled ring expansion reactions could transform the four-membered azetidine into larger, valuable heterocyclic systems like pyrrolidines or piperidines, further broadening the synthetic utility of the initial scaffold. researcher.life

Asymmetric Transformations: The existing stereocenters and the rigid conformation of this compound derivatives can be exploited to direct the stereochemical outcome of subsequent reactions, making it a valuable chiral building block.

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry has emerged as a powerful tool to accelerate and guide experimental research in azetidine chemistry. By modeling molecular structures and simulating reaction pathways, researchers can gain deep insights that save time and resources.

Density Functional Theory (DFT) calculations are instrumental in elucidating complex reaction mechanisms. For instance, DFT can be used to model the transition states of photocatalyzed reactions to predict whether a specific set of precursors will successfully form an azetidine ring, turning a trial-and-error process into a predictive science. birmingham.ac.ukrsc.org It is also used to understand the regioselectivity of ring-forming reactions and to study the stability of reactive intermediates. acs.orgrsc.org

Molecular Dynamics (MD) simulations allow researchers to study the dynamic behavior of this compound and its derivatives. MD can predict the conformational preferences of the molecule and simulate its interaction with biological targets, such as proteins. nih.govnih.gov Steered molecular dynamics, a specialized technique, can even model the pathway and energetics of a molecule unbinding from a receptor, providing crucial information for drug design. enamine.net

Quantitative Structure-Activity Relationship (QSAR) models offer a way to computationally predict the biological activity of novel compounds. By building a statistical model that correlates the structural or physicochemical properties of a series of azetidine derivatives with their known activities (e.g., antimicrobial or antimalarial), researchers can design new analogs with potentially enhanced potency. nih.govresearchgate.net

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reaction outcomes and regioselectivity, calculating spectroscopic properties. rsc.orgacs.org |

| Molecular Dynamics (MD) | Simulating protein-ligand interactions, studying conformational preferences, predicting binding and unbinding pathways. nih.govenamine.net |

| QSAR | Predicting the biological activity of new derivatives, guiding lead optimization in drug discovery. nih.govresearchgate.net |

Innovative Applications in Material Science and Catalyst Design

Beyond its established role in medicinal chemistry, the distinct structure of this compound presents intriguing possibilities in material science and asymmetric catalysis.

In material science , the strained azetidine ring can serve as a reactive monomer for ring-opening polymerization. rsc.org This process, typically initiated by cationic species, can produce polyamines like branched poly(propylenimine). acs.orgacs.org Incorporating the this compound unit into such polymers could lead to materials with unique properties. These polymers have shown potential in a variety of applications, including as coatings with antimicrobial properties and as functional materials for CO2 capture. rsc.orgacs.org

In catalyst design , chiral derivatives of this compound are highly promising candidates for use as ligands in asymmetric catalysis. birmingham.ac.ukresearchgate.net The conformational rigidity of the four-membered ring is a desirable feature in a chiral ligand, as it can create a well-defined steric environment around a metal center, leading to high levels of enantioselectivity in chemical reactions. Chiral azetidine-containing ligands have been successfully employed in a range of important transformations, including Michael additions and Friedel-Crafts alkylations, demonstrating their potential to facilitate the synthesis of complex chiral molecules. birmingham.ac.ukresearchgate.net The development of novel catalysts based on the this compound scaffold represents a vibrant and promising direction for future research.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-cyclobutylazetidin-3-amine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropanamine derivatives are synthesized using copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Purification is achieved via liquid-liquid extraction (e.g., dichloromethane) followed by gradient chromatography (e.g., ethyl acetate/hexane). Yield optimization may require adjusting stoichiometric ratios of amines and halide precursors.

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuBr (0.05 eq) | Enhances coupling efficiency |

| Solvent | DMSO | Polar aprotic solvent improves solubility |

| Temperature | 35°C | Balances reaction rate and side-product suppression |

| Time | 48 hours | Ensures completion of slow heterocyclic ring closure |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Peaks for azetidine protons (δ 2.5–3.5 ppm) and cyclobutyl carbons (δ 20–30 ppm) .

- HRMS (ESI) : Molecular ion [M+H]+ matching theoretical mass (e.g., m/z 215 for C7H14N2) .

- Melting Point : Consistency with literature values (e.g., 104–107°C) indicates purity .

Q. What preliminary biological assays are suitable for screening this compound analogs?

- Methodological Answer : Initial bioactivity screening includes:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Caspase-3 activation assays to assess apoptosis-inducing potential, using fluorescence-based substrates (e.g., Ac-DEVD-AMC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or HRMS data may arise from:

- Tautomerism : Dynamic NMR or variable-temperature studies to identify equilibrium states.

- Residual Solvents : Use of deuterated solvents and spectral subtraction techniques .

- Isomeric Mixtures : Chiral HPLC or capillary electrophoresis to separate enantiomers .

Q. What strategies mitigate nitrosamine formation during this compound synthesis?

- Methodological Answer : Secondary/tertiary amines (e.g., azetidine) are prone to nitrosation. Mitigation includes:

- Process Controls : Avoid nitrosating agents (e.g., nitrites, chloramines) in reagents/water .

- Analytical Monitoring : LC-MS/MS screening for trace N-nitrosamines (e.g., LOQ < 10 ppb) .

- Alternative Reagents : Replace amine precursors with less reactive analogs (e.g., aryl ethers) .

Q. How can computational methods optimize this compound functionalization?

- Methodological Answer : Machine learning platforms (e.g., LabMate.AI ) enable:

- Reaction Prediction : Quantum mechanical calculations (DFT) to model azetidine ring reactivity .

- Yield Optimization : Bayesian algorithms to prioritize reaction conditions (e.g., solvent, catalyst) .

- Retrosynthesis Planning : Fragment-based design for novel derivatives (e.g., pyrazole or quinazoline hybrids) .

Q. What statistical approaches validate bioactivity data for this compound analogs?

- Methodological Answer :

- Dose-Response Analysis : Nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values .

- Multivariate Analysis : PCA or PLS-DA to correlate structural features (e.g., logP, H-bond donors) with activity .

- Reproducibility Checks : Intra- and inter-laboratory validation using standardized protocols (e.g., OECD guidelines) .

Key Considerations for Experimental Design

- Risk Assessment : Document nitrosamine formation pathways and implement QbD (Quality by Design) principles .

- Data Integrity : Use electronic lab notebooks (ELNs) for traceable spectral and bioactivity data .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.